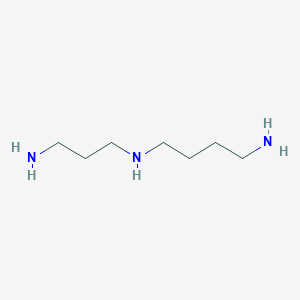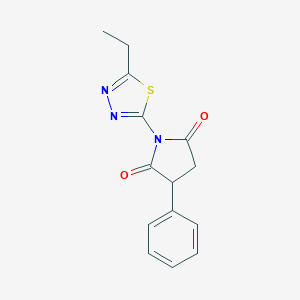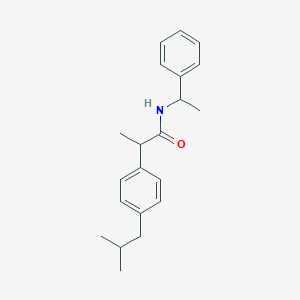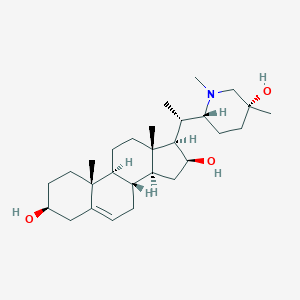
Pingbeinine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pingbeinine is a natural alkaloid compound that is extracted from the bark of the Pingbei tree (Corydalis hendersonii). This compound has been found to have several interesting biochemical and physiological effects, making it a promising candidate for scientific research applications.
Mécanisme D'action
The mechanism of action of Pingbeinine is not yet fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body, leading to a decrease in inflammation and pain. Additionally, this compound has been found to have a modulatory effect on the activity of certain neurotransmitters in the brain, which may explain its potential as an anti-depressant and anti-anxiety agent.
Effets Biochimiques Et Physiologiques
Pingbeinine has been found to have several interesting biochemical and physiological effects, including its ability to decrease inflammation and pain, as well as its potential as an anti-depressant and anti-anxiety agent. Additionally, this compound has been shown to have anti-tumor effects, making it a promising candidate for further research in this area.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Pingbeinine in lab experiments is that it is a natural compound, which means that it is less likely to have adverse side effects than synthetic compounds. Additionally, this compound has been found to have a relatively low toxicity, making it a safe candidate for further research. However, one of the limitations of using Pingbeinine in lab experiments is that it can be difficult to obtain in large quantities, which may limit its use in certain studies.
Orientations Futures
There are several future directions for research on Pingbeinine, including its potential as an anti-tumor agent, as well as its use as an anti-depressant and anti-anxiety agent. Additionally, further research is needed to fully understand the mechanism of action of this compound, as well as its potential uses in other areas of medicine.
In conclusion, Pingbeinine is a promising natural compound that has several interesting biochemical and physiological effects. Its potential as an anti-inflammatory, anti-tumor, and analgesic agent, as well as its possible use as an anti-depressant and anti-anxiety agent, make it a promising candidate for further scientific research.
Méthodes De Synthèse
The synthesis of Pingbeinine can be achieved through several methods, including extraction from the bark of the Pingbei tree, as well as chemical synthesis in the laboratory. However, the most common method of obtaining Pingbeinine is through the extraction of the alkaloid from the bark of the Pingbei tree.
Applications De Recherche Scientifique
Pingbeinine has been found to have several interesting scientific research applications, including its use as an anti-inflammatory, anti-tumor, and analgesic agent. Additionally, this compound has been shown to have potential as an anti-depressant and anti-anxiety agent, making it a promising candidate for further research in these areas.
Propriétés
Numéro CAS |
131984-89-9 |
|---|---|
Nom du produit |
Pingbeinine |
Formule moléculaire |
C28H47NO3 |
Poids moléculaire |
445.7 g/mol |
Nom IUPAC |
(3S,8S,9S,10R,13S,14S,16S,17R)-17-[(1S)-1-[(2R,5R)-5-hydroxy-1,5-dimethylpiperidin-2-yl]ethyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16-diol |
InChI |
InChI=1S/C28H47NO3/c1-17(23-10-11-26(2,32)16-29(23)5)25-24(31)15-22-20-7-6-18-14-19(30)8-12-27(18,3)21(20)9-13-28(22,25)4/h6,17,19-25,30-32H,7-16H2,1-5H3/t17-,19+,20-,21+,22+,23-,24+,25+,26-,27+,28+/m1/s1 |
Clé InChI |
JTBAWWCDNDKCDH-NCGAYPANSA-N |
SMILES isomérique |
C[C@H]([C@H]1CC[C@@](CN1C)(C)O)[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)O)C)C)O |
SMILES |
CC(C1CCC(CN1C)(C)O)C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C)O |
SMILES canonique |
CC(C1CCC(CN1C)(C)O)C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C)O |
Synonymes |
pingbeinine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



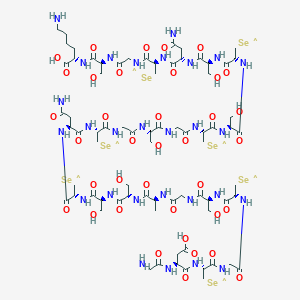
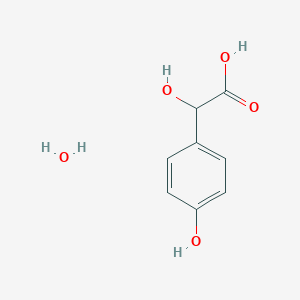
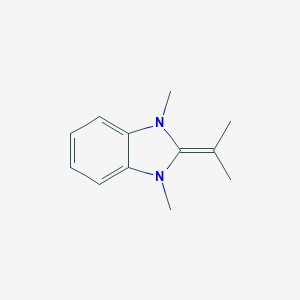
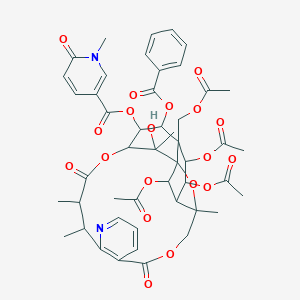
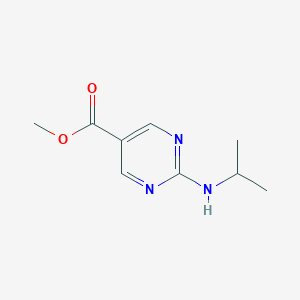
![2-[1,2,4]Triazol-1-yl-benzaldehyde](/img/structure/B143020.png)
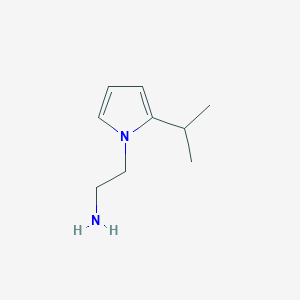
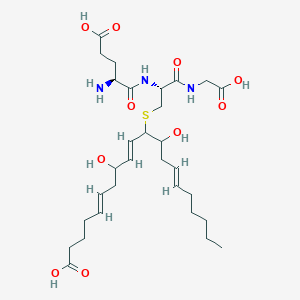
![4-[3-(Dimethylamino)propoxy]benzonitrile](/img/structure/B143030.png)
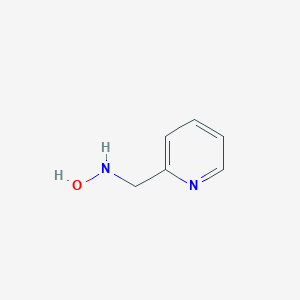
![1-(5-hydroxy-1H-benzo[d]imidazol-4-yl)propan-1-one](/img/structure/B143036.png)
